molecular formula C15H18BrClN2O B4834187 (5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride

(5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride

Cat. No. B4834187
M. Wt: 357.67 g/mol
InChI Key: BCIJQJGRAWKXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BEBA, and it belongs to the class of benzylamines. BEBA has been synthesized using several methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

BEBA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. BEBA has also been investigated for its potential use in the treatment of neurodegenerative diseases. Studies have shown that BEBA can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, BEBA has been shown to have antitumor activity in several cancer cell lines.

Mechanism of Action

The mechanism of action of BEBA is not fully understood, but it is believed to involve the modulation of several cellular pathways. BEBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEBA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BEBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
BEBA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BEBA has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, BEBA has been shown to increase the expression of neuroprotective genes and reduce neuronal death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BEBA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. BEBA has also been shown to have low toxicity in animal models. However, there are some limitations to using BEBA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications. Additionally, BEBA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on BEBA. One area of research is the development of more potent and selective BEBA analogs. These analogs could have improved therapeutic potential and reduced side effects. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEBA in humans. This information could help determine the optimal dosage and administration of BEBA for therapeutic use. Additionally, more research is needed to determine the potential use of BEBA in the treatment of neurodegenerative diseases and cancer.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O.ClH/c1-2-19-15-7-6-13(16)9-12(15)10-17-11-14-5-3-4-8-18-14;/h3-9,17H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJQJGRAWKXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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